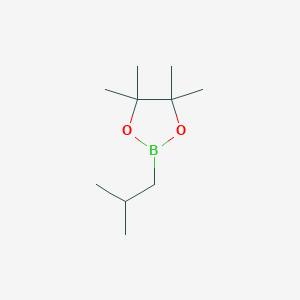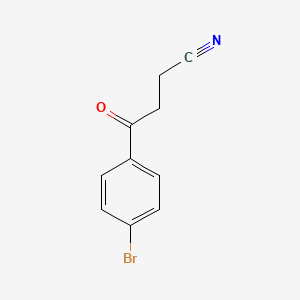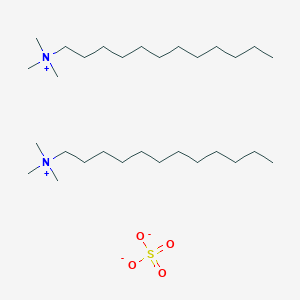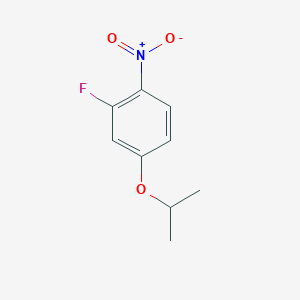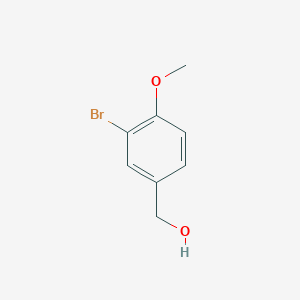
(2-Fluoro-5-nitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-nitrophenyl)hydrazine is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-nitrophenyl)hydrazine typically involves the reaction of 2-fluoro-5-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Types of Reactions:
Reduction: this compound can undergo reduction reactions, where the nitro group is reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Condensation: It can form hydrazones through condensation reactions with carbonyl compounds.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Condensation: Aldehydes or ketones are used in the presence of an acid catalyst.
Major Products:
Reduction: The major product is (2-Fluoro-5-aminophenyl)hydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Hydrazones are the primary products.
Scientific Research Applications
(2-Fluoro-5-nitrophenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-nitrophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This interaction can modulate the activity of enzymes or receptors that contain carbonyl groups, thereby influencing biological pathways.
Comparison with Similar Compounds
(2-Fluoro-5-nitrophenyl)isocyanate: Similar in structure but contains an isocyanate group instead of a hydrazine group.
(2-Fluoro-5-aminophenyl)hydrazine: The reduced form of (2-Fluoro-5-nitrophenyl)hydrazine.
(2-Fluoro-5-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of a hydrazine group.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The hydrazine group further enhances its versatility in forming various derivatives and interacting with biological targets.
Properties
IUPAC Name |
(2-fluoro-5-nitrophenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHNVJCVEVNNBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551191 |
Source


|
| Record name | (2-Fluoro-5-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106133-89-5 |
Source


|
| Record name | (2-Fluoro-5-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
